2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiazole-pyrrolidine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(pyrrolidin-2-ylmethyl)benzamide
- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
- 2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
Uniqueness
2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is unique due to the presence of both the bromine atom and the thiazole-pyrrolidine moiety. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
2-bromo-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS/c16-13-6-2-1-5-12(13)14(20)18-10-11-4-3-8-19(11)15-17-7-9-21-15/h1-2,5-7,9,11H,3-4,8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHACLZTASPJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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